molecular formula C21H37NO2 B126449 2-Dimethylamino Fingolimod CAS No. 1404433-87-9

2-Dimethylamino Fingolimod

Cat. No. B126449
CAS RN: 1404433-87-9
M. Wt: 335.5 g/mol
InChI Key: NMDKKGSGVKAKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylamino Fingolimod is a chemical compound that has potential for diverse scientific research applications. It is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PRs) . Fingolimod, the parent compound of 2-Dimethylamino Fingolimod, is an immunomodulating medication used for the treatment of multiple sclerosis .


Synthesis Analysis

An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . A facile six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated .


Molecular Structure Analysis

The key structural features of fingolimod are first, the aminodiol polar head group, which is phosphorylated by SPHK2; second, a 1,4 disubstituted phenyl ring, which acts as a rigid linker . Single-crystal structures of fingolimod hydrochloride (FTY 720), a block-buster multiple sclerosis drug, were revealed for the first time in this study .


Chemical Reactions Analysis

2,3-Diaminomaleonitrile (DAMN) has proved to be a valuable organic π-conjugated molecule having many applications in the area of chemosensors for sensing of ionic and neutral species because of its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality .


Physical And Chemical Properties Analysis

2-Dimethylamino Fingolimod has a molecular formula of C21H37NO2 and a molecular weight of 335.52 .

Scientific Research Applications

Multiple Sclerosis (MS) Management

2-Dimethylamino Fingolimod is primarily recognized for its role in managing relapsing-remitting multiple sclerosis (RRMS). It functions as an immunomodulator by sequestering lymphocytes in lymph nodes, preventing them from contributing to the autoimmune attack on the central nervous system characteristic of MS .

Central Nervous System (CNS) Injuries

Research indicates that 2-Dimethylamino Fingolimod may aid in the recovery of CNS injuries. It has been shown to promote AQP4 polarization and support the functional recovery of the glymphatic system, which is crucial for clearing metabolic waste from the brain, potentially improving outcomes after diffuse brain injuries .

Alzheimer’s Disease (AD)

In Alzheimer’s disease, 2-Dimethylamino Fingolimod has demonstrated potential therapeutic benefits. It may suppress amyloid-beta (Aβ) secretion and deposition, inhibit apoptosis, and enhance brain-derived neurotrophic factor (BDNF) production, addressing key aspects of AD pathogenesis .

Parkinson’s Disease (PD)

The compound has shown neuroprotective effects in mouse models of Parkinson’s disease. It appears to reduce the loss of dopaminergic neurons and attenuate the decrease in striatal dopamine levels, suggesting a potential role in PD treatment strategies .

Epilepsy

In the context of epilepsy, particularly temporal lobe epilepsy (TLE), 2-Dimethylamino Fingolimod has exhibited anti-epileptogenic and anti-convulsive effects. It may reduce chronic seizure activity and has neuroprotective and anti-gliotic effects, reducing cytotoxic T cell infiltrates .

Cancer Treatment

Emerging evidence suggests that 2-Dimethylamino Fingolimod could play a role in cancer treatment. It has shown efficacy in various in vitro and in vivo cancer models, potentially through the inhibition of sphingosine kinase 1, a proto-oncogene associated with cancer progression. Its anticancer properties may also be attributable to actions on several other molecular targets, making it a candidate for repurposing in oncology .

Mechanism of Action

Target of Action

2-Dimethylamino Fingolimod, also known as Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), influencing the movement and function of lymphocytes .

Mode of Action

Fingolimod acts by modulating S1PRs. The active metabolite of Fingolimod, Fingolimod-phosphate, binds to these receptors, leading to a range of pharmacological effects . It reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation . In addition to its effects on S1PRs, Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, leading to changes in the balance of signaling sphingolipids . It also activates protein phosphatase 2A (PP2A) and induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it influences macrophages M1/M2 shift and enhances BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod’s action results in improved outcomes in multiple sclerosis (MS) and other diseases. It has also shown potential therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The action of Fingolimod can be influenced by various environmental factors. For instance, its interaction with S1PRs in a variety of tissues largely accounts for the reported adverse effects . Moreover, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment .

Future Directions

The evolving understanding of fingolimod’s MOA has provided strategies for developing next-generation compounds with superior attributes, suggesting new ways to target S1P as well as other LP receptor modulators for novel therapeutics in the CNS and other organ systems . Fingolimod’s development portends future success with multiple next-generation agents in relapsing and progressive forms of MS and possibly other central nervous system (CNS) and non-CNS therapeutic areas .

properties

IUPAC Name

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKKGSGVKAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino Fingolimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.